molecular formula C20H19N3O3 B2689385 N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 921586-31-4

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B2689385
CAS No.: 921586-31-4
M. Wt: 349.39
InChI Key: IQYQBZPHECTSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a chemical compound that features a unique structure combining an oxadiazole ring and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide typically involves the formation of the oxadiazole ring followed by the introduction of the diphenylacetamide group. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. Subsequent reactions introduce the oxolan-2-yl and diphenylacetamide groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could lead to a more saturated molecule.

Scientific Research Applications

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

    Industry: The compound’s properties make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research, but they may include enzymes, receptors, and other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide: Shares the oxadiazole ring but has different substituents.

    N-[1-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptyl]thiadiazole-4-carboxamide: Another oxadiazole derivative with a different structure.

Uniqueness

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is unique due to its combination of an oxadiazole ring and a diphenylacetamide moiety, which imparts specific chemical and biological properties not found in other similar compounds

Properties

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-18(21-20-23-22-19(26-20)16-12-7-13-25-16)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYQBZPHECTSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.